molecular formula C14H18N2O3S2 B2648985 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 683237-35-6

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No. B2648985
CAS RN: 683237-35-6
M. Wt: 326.43
InChI Key: UZRXLZSJTKXBIM-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide” belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d]thiazoles can be synthesized through several methods. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular formula of this compound is C9H10N2O2S2 . The structure likely contains a benzo[d]thiazole core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Physical And Chemical Properties Analysis

The molar mass of the compound is 242.32 g/mol . The density is predicted to be 1.50±0.1 g/cm3 . The boiling point is predicted to be 453.0±51.0 °C .

Scientific Research Applications

Pesticidal Agents

Compounds containing benzothiazolylamino have been synthesized and evaluated as potential pesticidal agents . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Tyrosinase Inhibitors

Benzothiazol-2-ylamino derivatives have been synthesized and examined for their effect on melanogenesis . One of these compounds, MHY2081, had the strongest inhibitory effect on tyrosinase without cytotoxicity in B16F10 melanoma cells . This suggests that these compounds could be used as tyrosinase inhibitors for the prevention and treatment of pigmentation disorders .

Synthesis of Novel Derivatives

The compound can be used as a starting material for the synthesis of novel derivatives. For example, a series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized .

Agrochemicals

The compound and its derivatives have been studied for their potential use as agrochemicals . Some of the synthesized compounds showed promising results, particularly towards oriental armyworm and diamondback moth .

Neurological Studies

Some compounds containing benzothiazolylamino have been found to activate the release of calcium ions in insect central neurons at higher concentrations . This suggests potential applications in neurological studies.

Acaricidal Agents

Some compounds containing benzothiazolylamino have shown lethality rates of 30 –90% against spider mite at the concentration of 100mg L 1 . This suggests that these compounds could be used as acaricidal agents.

properties

IUPAC Name

2,2-dimethyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-14(2,3)12(17)15-13-16(4)10-7-6-9(21(5,18)19)8-11(10)20-13/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRXLZSJTKXBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.